molecular formula C11H7N3O3 B7637654 cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate

cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate

Katalognummer B7637654
Molekulargewicht: 229.19 g/mol
InChI-Schlüssel: RKENQACYJFNUKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate, also known as CPCCOEt, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of phthalazine derivatives, which are known to exhibit a wide range of biological activities. CPCCOEt has been shown to modulate the activity of metabotropic glutamate receptor subtype 1 (mGluR1), making it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

Cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, this compound reduces the release of glutamate, a neurotransmitter that is implicated in several neurological disorders. This leads to a reduction in neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the release of glutamate, which is known to cause excitotoxicity and neuronal damage. It also improves the function of the blood-brain barrier, which is crucial for maintaining the integrity of the central nervous system. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

Cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate has several advantages for lab experiments. It is a highly specific antagonist of mGluR1, making it a useful tool for studying the role of this receptor in various neurological disorders. It has a low toxicity profile, making it safe for use in animal models. However, this compound has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. It also has a relatively short half-life, which may limit its effectiveness in long-term studies.

Zukünftige Richtungen

There are several future directions for the study of cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate. One potential application is in the treatment of Parkinson's disease, where it has been shown to improve motor function in animal models. Another potential application is in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function. Further research is needed to determine the optimal dosage and administration of this compound for these applications. Additionally, this compound may have potential applications in other neurological disorders, such as schizophrenia and epilepsy.

Synthesemethoden

The synthesis of cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 4-hydroxyphthalic acid with cyanomethyl ethyl ether in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound in high purity. The synthesis process has been optimized to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

Cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to modulate the activity of mGluR1, which plays a crucial role in several neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases.

Eigenschaften

IUPAC Name

cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c12-5-6-17-11(16)9-7-3-1-2-4-8(7)10(15)14-13-9/h1-4H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKENQACYJFNUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.